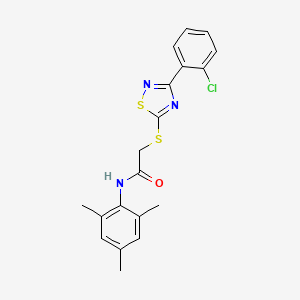

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide

Description

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide is a heterocyclic acetamide derivative featuring a 1,2,4-thiadiazole core substituted with a 2-chlorophenyl group at position 3, a thioether linkage, and an N-mesitylacetamide moiety. The mesityl (2,4,6-trimethylphenyl) group confers significant steric bulk and lipophilicity, while the 2-chlorophenyl substituent may enhance binding affinity through halogen interactions.

Properties

IUPAC Name |

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3OS2/c1-11-8-12(2)17(13(3)9-11)21-16(24)10-25-19-22-18(23-26-19)14-6-4-5-7-15(14)20/h4-9H,10H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRNSQAMWXHQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide typically involves the formation of the thiadiazole ring followed by the introduction of the chlorophenyl and mesitylacetamide groups. One common method involves the cyclization of appropriate thiosemicarbazide derivatives under oxidative conditions to form the thiadiazole ring. The chlorophenyl group can be introduced via a nucleophilic substitution reaction, and the mesitylacetamide moiety can be attached through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Thiadiazole Ring Formation and Core Functionalization

The synthesis of the 1,2,4-thiadiazole scaffold involves cyclization reactions. For this compound, the core is typically formed via base-mediated thioacylation of amidines with dithioesters or aryl isothiocyanates, followed by intramolecular dehydrogenative N–S bond formation ( ). Alternative methods include electro-oxidative intramolecular N–S coupling of imidoyl thioureas under catalyst-free conditions ( ).

Key intermediates :

-

Thioacylamidine : Generated during tandem thioacylation ( ).

-

Imidoyl thiourea : Precursor for oxidative cyclization ( , ).

Nucleophilic Substitution at the Thiadiazole Ring

The 5-position of the thiadiazole ring undergoes nucleophilic substitution with sulfur-containing reagents:

| Reaction Type | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Thioether formation | CS₂, KOH, DMF, 80°C | Thiol-substituted thiadiazole | , |

| Arylation | 2-Chlorophenyl isothiocyanate, Δ | 3-(2-Chlorophenyl)-1,2,4-thiadiazole |

Functionalization of the Acetamide Group

The mesitylacetamide moiety is introduced via amide coupling :

-

Reagents : N-Mesityl-2-chloroacetamide, triethylamine (base), DMF solvent.

-

Mechanism : SN2 displacement of chloride by the thiolate anion (,).

Thioether Oxidation

The thioether (–S–) linker can be oxidized to sulfone (–SO₂–) under controlled conditions:

-

Reagent : H₂O₂, AcOH, 50°C (,).

-

Impact : Enhances polarity and potential bioactivity ().

Reduction of Nitro Groups

If nitro precursors are used (e.g., 4-nitrophenyl intermediates), catalytic hydrogenation (H₂/Pd-C) reduces them to amines ( , ).

Cross-Coupling Reactions

The chlorophenyl group enables Suzuki-Miyaura coupling with boronic acids:

-

Catalyst : Pd(PPh₃)₄, K₂CO₃.

-

Application : Introduces aryl/heteroaryl groups for structural diversification ( ).

Acidic Hydrolysis

Under strong acidic conditions (HCl, reflux):

-

Acetamide hydrolysis : Yields mesitylamine and acetic acid ().

Thermal Decomposition

-

Temperature : >200°C (decomposition observed via TGA).

-

Products : CO₂, NH₃, and chlorinated aromatic fragments ().

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group can enhance the compound’s binding affinity to its targets, while the mesitylacetamide moiety can modulate its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Compound A : 2-((4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-mesitylacetamide

- Key Differences :

- Replaces the 1,2,4-thiadiazole with a 1,2,4-oxadiazole ring.

- Substituted pyridine at position 4 instead of 2-chlorophenyl.

- Implications: The oxadiazole’s electron-withdrawing nature may alter electronic distribution, reducing nucleophilicity compared to thiadiazole.

Compound B : Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate

- Key Differences :

- 1,2,4-Triazole core instead of 1,2,4-thiadiazole.

- Sodium carboxylate group increases hydrophilicity.

- Implications :

- Triazole’s hydrogen-bonding capacity may improve target enzyme interactions.

- Ionic character limits blood-brain barrier penetration but enhances solubility for parenteral administration.

Substituent Modifications

Compound C : 2-{[3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(2-furylmethyl)acetamide

- Key Differences :

- N-Mesityl replaced with N-(2-furylmethyl).

- Retains 2-chlorophenyl-thiadiazole core.

- Implications :

- Furylmethyl’s oxygen atom introduces polarity, improving aqueous solubility (molecular weight: 365.85 vs. ~420–450 for mesityl analog).

- Reduced steric bulk may enhance binding to shallow enzyme pockets.

Compound D : 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide

- Key Differences :

- 1,3,4-Thiadiazole isomer instead of 1,2,4-thiadiazole.

- Benzylthio substituent at position 5 and 4-chloro-2-methylphenyl group.

- Implications: Altered thiadiazole substitution pattern may disrupt π-stacking interactions.

Functional Group Additions

Compound E : ETHYL 2-(2-(3-(METHYLTHIO)-1,2,4-THIADIAZOL-5-YLTHIO)ACETAMIDO)-4-PHENYLTHIAZOLE-5-CARBOXYLATE

- Key Differences :

- Ethyl ester group and 4-phenylthiazole substituent.

- Methylthio group on the thiadiazole.

- Implications :

- Ester group may act as a prodrug, improving oral bioavailability.

- Phenylthiazole increases aromatic surface area, favoring hydrophobic binding.

Comparative Analysis Table

Research Findings and Implications

- Polar Groups : Sodium carboxylate in Compound B enhances solubility but restricts CNS applications, whereas furylmethyl in Compound C balances polarity and bioavailability .

- Isomeric Effects : 1,3,4-Thiadiazole in Compound D alters binding modes due to shifted sulfur positions, impacting enzyme interactions .

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide is a complex organic molecule featuring a thiadiazole moiety, which is recognized for its diverse biological activities. The structural configuration of this compound suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure and Synthesis

The compound consists of a 2-chlorophenyl group attached to a thiadiazole ring , further substituted with an acetamide functional group . The synthesis typically involves multi-step reactions that allow for the introduction of various substituents to modulate biological activity.

Synthetic Route Overview

- Formation of Thiadiazole Ring : React thiosemicarbazide with a chlorophenyl derivative under acidic conditions.

- Thioether Formation : React the thiadiazole derivative with another aromatic compound in the presence of a base.

- Acetamide Formation : Treat the thioether compound with acetic anhydride to form the acetamide group.

Biological Activity

Compounds containing thiadiazole structures have been reported to exhibit a wide range of biological activities, including:

- Anticancer Activity : Several studies have indicated that derivatives of thiadiazole can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent.

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of pathogens, enhancing its therapeutic efficacy.

Anticancer Studies

A study conducted by researchers indicated that compounds structurally similar to this compound demonstrated significant cytotoxicity against several cancer cell lines. The mechanism involves interference with cell cycle progression and induction of apoptosis through caspase activation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase pathway |

| HeLa | 10 | G1 phase arrest |

| A549 | 12 | Induction of oxidative stress |

Antimicrobial Studies

The compound has been evaluated for its antimicrobial properties against various pathogens. A screening assay revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

Molecular Docking Studies

Molecular docking studies have elucidated the binding affinities of this compound with specific proteins involved in cancer proliferation and resistance mechanisms. These studies suggest that the compound can effectively bind to active sites, indicating its potential as a lead compound for drug development.

Binding Affinity Results

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| EGFR | -9.5 |

| Bcl-2 | -8.7 |

| Topoisomerase II | -10.1 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-mesitylacetamide, and how can reaction progress be optimized?

- Methodology :

- Core Synthesis : Start with 2-chloro-N-phenylacetamide derivatives (or analogous precursors) and employ nucleophilic substitution with sodium azide or thiol-containing intermediates. Reflux in a toluene:water (8:2) system for 5–7 hours under controlled conditions .

- Monitoring : Use TLC with hexane:ethyl acetate (9:1) to track reaction completion. Purify via recrystallization (ethanol) or solvent extraction (ethyl acetate) .

- Key Reagents : Chloroacetyl chloride, triethylamine, and hydrazine hydrate are critical for introducing thioether and acetamide functionalities .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology :

- Spectroscopic Analysis : Use -NMR to confirm proton environments (e.g., mesityl methyl groups, thiadiazole protons). Mass spectrometry (MS) validates molecular weight, while elemental analysis (CHNS) ensures stoichiometric accuracy .

- Chromatography : HPLC or GC-MS can assess purity (>95%), particularly for intermediates like 2-chloroacetamide derivatives .

Q. What safety protocols are essential during handling and storage?

- Guidelines :

- Storage : Keep in airtight containers under inert gas (N), away from moisture and light. Store at 2–8°C for long-term stability .

- Handling : Use fume hoods, nitrile gloves, and explosion-proof equipment due to potential toxicity and flammability. Neutralize spills with sand/silica gel, avoiding water .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

- Methodology :

- Substituent Variation : Synthesize analogs with modified thiadiazole (e.g., 3-(thiophen-2-ylmethyl)) or mesityl groups. Compare antimicrobial or cytotoxic activity using in vitro assays (e.g., MIC, IC) .

- Computational Docking : Use PubChem-derived SMILES/InChI keys for molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial enzymes or cancer cell receptors .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodology :

- Cation Effects : Test salt forms (e.g., potassium vs. sodium salts) to assess cation-dependent activity shifts. For example, potassium salts of thiadiazole derivatives show 6.32% higher actoprotective activity than sodium analogs .

- Environmental Factors : Control pH (e.g., pH 7.4 vs. 5.5) during antimicrobial assays, as thiadiazole derivatives exhibit pH-dependent efficacy .

Q. How do microwave-assisted synthesis methods compare to classical thermal approaches?

- Methodology :

- Microwave Optimization : Use 300 W, 100°C for 10–15 minutes to accelerate cyclocondensation of thiosemicarbazides. Compare yields/purity with classical reflux (6–8 hours). Microwave methods often reduce byproducts and improve reproducibility .

Q. What analytical techniques identify degradation products under stress conditions?

- Methodology :

- Forced Degradation : Expose the compound to heat (60°C), UV light, or acidic/alkaline hydrolysis. Analyze via LC-MS/MS to detect fragments (e.g., cleavage of thioether bonds or mesityl groups) .

- Stability Studies : Use accelerated stability chambers (40°C/75% RH) over 6 months, sampling monthly for HPLC-UV analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.